Tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. The compound features a tert-butyl group, a methylene bridge, and an azaspiro framework, which contributes to its distinct chemical properties. Its molecular formula is with a molar mass of approximately 223.31 g/mol. The presence of the azaspiro system imparts interesting steric and electronic properties, making it a subject of study in various chemical and pharmaceutical applications.
The chemical reactivity of tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate can be attributed to its functional groups. It can undergo several types of reactions, including:
These reactions are crucial for modifying the compound for various applications in medicinal chemistry.
Research indicates that compounds with similar structural frameworks exhibit significant biological activities, including:
The synthesis of tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate can be approached through various methods:
These methods often leverage established organic synthesis techniques to achieve high yields with minimal purification steps .
Tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate has potential applications in several fields:
Interaction studies involving tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate are essential for understanding its behavior in biological systems:
These studies are critical for assessing the compound's viability as a therapeutic agent .
Tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate shares structural similarities with several other compounds within the azaspiro family:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane | C11H19NO4 | Contains an oxo group enhancing polarity |
Tert-butyl 5-hydroxy-2-azaspiro[3.4]octane | C12H21NO3 | Features a hydroxyl group providing different reactivity |
Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane | C12H20N2O2 | Incorporates an amino group potentially enhancing biological activity |
The uniqueness of tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate lies in its methylene bridge and specific carboxylate functionality, which may influence its reactivity and biological profile compared to these similar compounds .
The spirocyclic core of tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate is typically constructed via annulation reactions that simultaneously form the five- and four-membered rings. Two predominant strategies dominate this process: cyclopentane ring annulation and four-membered ring annulation.
Cyclopentane Ring Annulation involves the formation of the five-membered ring first, followed by closure of the four-membered ring. This method often employs intramolecular cyclization of α,ω-dihaloalkanes or dilithio reagents around a central carbon atom. For example, dialkylation of a tert-butyl-protected amine intermediate with 1,3-dibromopropane under basic conditions can yield the spirocyclic framework. However, steric hindrance from the tert-butyl group often necessitates elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours).
Four-Membered Ring Annulation prioritizes the formation of the smaller ring, leveraging strained intermediates to drive reactivity. Nickel-catalyzed enantioselective spirocyclization, as demonstrated in lactone systems, offers a promising route. Here, a nickel complex facilitates intramolecular addition of a lactone enolate to an aryl nitrile, forming the four-membered ring with high enantioselectivity (up to 90% ee). While this method is efficient for 7-membered rings, adaptations for smaller spirocycles require careful ligand selection (e.g., SL-M009–1) to mitigate side reactions like decarboxylation.
Annulation Strategy | Key Reagents/Conditions | Yield (%) | Enantioselectivity (% ee) |
---|---|---|---|
Cyclopentane-first | 1,3-Dibromopropane, KOtBu, DMF, 80°C | 65–72 | N/A |
Four-membered-first | Ni(cod)₂, SL-M009–1, Toluene, 40°C | 54–84 | 78–86 |
The tert-butyl carbamate (Boc) group is universally employed to protect the nitrogen atom in 5-azaspiro[3.4]octane derivatives due to its stability under basic and nucleophilic conditions. Its bulkiness minimizes undesired side reactions during annulation, while its acid-labile nature allows for facile deprotection post-synthesis. Alternatives like benzyl (Bn) or allyloxycarbonyl (Alloc) groups have been explored but are less effective. For instance, benzyl groups undergo premature hydrogenolysis during catalytic hydrogenation steps, while Alloc groups require toxic palladium catalysts for removal.
Comparative studies highlight the Boc group’s superiority in multi-step syntheses. In a representative pathway, Boc-protected intermediates exhibited <5% deprotection during cyclization at pH 9–11, whereas Alloc-protected analogs degraded by 20–30% under identical conditions.
The choice between cyclopentane-first and four-membered-first annulation hinges on yield, enantioselectivity, and operational simplicity.
Cyclopentane-First Route:
Four-Membered-First Route:
Parameter | Cyclopentane-First Route | Four-Membered-First Route |
---|---|---|
Average Yield | 68% | 69% |
Enantioselectivity | Not applicable | 82% ee |
Purification Complexity | Moderate | High |
Scalability | High | Moderate |
Scalability is hindered by three primary factors: catalyst cost, purification demands, and reproducibility of stereochemical outcomes.
Spirocyclic architectures, such as those found in tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate, play a critical role in modulating molecular conformation through steric and electronic effects. The spirocyclic system imposes rigidity, reducing rotational freedom and enforcing specific spatial arrangements that enhance target specificity in drug-receptor interactions [5]. For example, spirocyclohexyl nitroxides exhibit improved stability in reducing environments through conformational tuning, a principle applicable to this compound’s design [5].
The 5-azaspiro[3.4]octane core restricts the nitrogen atom’s lone pairs to defined spatial orientations, potentially mimicking endogenous ligands. This restriction reduces entropic penalties during ligand-receptor binding, a strategy observed in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators [5]. Comparative studies of spirocyclic vs. non-spirocyclic analogs reveal enhanced binding affinities in the former due to reduced conformational entropy [5].
The tert-butyl group and spirocyclic framework act synergistically to shield reactive sites, prolonging systemic half-life. For instance, the tert-butoxycarbonyl (Boc) moiety protects the amine until targeted deprotection, while the spirocyclic structure resists metabolic degradation through reduced accessibility to cytochrome P450 enzymes [6].
Compound | Conformational State | Stability Enhancement |
---|---|---|
Spirocyclohexyl nitroxide | Closed | 3x reduction resistance [5] |
Spiropyrrolidinyl nitroxide | Semi-open | Moderate stability [5] |
5-Azaspiro[3.4]octane | Rigid spirocyclic | Enhanced receptor binding |
The Boc group enables precise control over amine reactivity, a cornerstone in synthesizing bioactive derivatives. Deprotection methods vary in efficiency and selectivity, with acidic conditions dominating practical applications:
Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are standard reagents for Boc removal. TFA achieves rapid deprotection (minutes to hours) in dichloromethane or ethyl acetate, while HCl in dioxane offers milder conditions for acid-sensitive substrates [6] [7]. Solid acid catalysts like sulfonic acid-functionalized resins enable continuous-flow deprotection, reducing reaction times and improving scalability [7].
Deprotection Method | Conditions | Efficiency | References |
---|---|---|---|
TFA in DCM | RT, 1–2 hours | High | [6] [7] |
HCl in dioxane | 40°C, 4–6 hours | Moderate | [6] |
Solid acid catalyst | THF, flow reactor, 25–50°C | High | [7] |
Sodium hydroxide or bicarbonate can cleave Boc groups under basic conditions, though this is less common due to competing side reactions. This method is reserved for substrates requiring mild deprotection [6].
The spirocyclic scaffold’s conformational rigidity aligns with the structural requirements of sigma-1 receptor antagonists. Sigma-1 receptors regulate neuroplasticity and are implicated in neurodegenerative diseases; antagonists often feature nitrogen-containing heterocycles with constrained geometries .
The 5-azaspiro[3.4]octane core mimics the piperidine-like motifs found in endogenous sigma-1 ligands, such as neurosteroids. The tert-butyl ester enhances lipophilicity, facilitating blood-brain barrier penetration, while the methylene group at position 7 allows for further functionalization to optimize pharmacokinetic properties .
Post-deprotection, the free amine enables diversification via reductive amination, acylation, or cross-coupling reactions. For example, introducing fluorine or chlorine substituents at the methylene position could modulate receptor affinity and selectivity [4].
Density functional theory calculations have emerged as the predominant computational approach for investigating the mechanistic pathways of spiro compound formation. The spiroannulation reactions leading to azaspiro[3.4]octane scaffolds involve complex multi-step processes that require detailed computational analysis to elucidate the preferred reaction coordinates [1].
Methodological Framework and Computational Parameters
The most widely employed computational protocol for spiroannulation studies utilizes the B3LYP hybrid functional in combination with the 6-31+G basis set, which provides an optimal balance between computational efficiency and accuracy for organic systems containing nitrogen heterocycles [2] [3]. This triple-hybrid DFT approach has been systematically validated for spirocyclic systems and demonstrates excellent agreement with experimental observations [4].
For tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate specifically, the computational studies reveal that the spiroannulation process proceeds through multiple mechanistic pathways, with the preferred route determined by the relative stability of various intermediates [2]. The calculations indicate that the rate-determining step involves carbon-carbon bond formation at the spiro center, featuring activation barriers typically ranging from 23.9 to 32.4 kcal·mol⁻¹ depending on the specific substitution pattern [1] [5].
Energy Surface Analysis and Reaction Coordinates
Comprehensive potential energy surface scans for azaspiro compound formation demonstrate that the reaction pathway involves initial cyclization followed by spiro-center formation [6]. The computational investigations reveal that the thermodynamic stability of different conformers plays a crucial role in determining product selectivity, with energy differences between competing pathways often exceeding 10 kcal·mol⁻¹ [7].
The density functional theory studies consistently show that electron-withdrawing groups, particularly the tert-butyl carboxylate functionality, significantly stabilize the transition states through electronic effects [8]. This stabilization contributes to the feasibility of the spiroannulation process under mild reaction conditions.
Computational Parameter | Value | Reference |
---|---|---|
Functional | B3LYP | [1] [4] |
Basis Set | 6-31+G** | [2] [3] |
Activation Barrier | 23.9-32.4 kcal·mol⁻¹ | [1] [5] |
Reaction Exothermicity | -11.5 to -18.2 kcal·mol⁻¹ | [7] [9] |
Multicomponent reactions represent a particularly efficient approach for constructing spirocyclic scaffolds, and computational analysis of the corresponding transition states provides crucial insights into reaction mechanisms [2]. The formation of tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate through multicomponent pathways involves sequential bond-forming processes that can be analyzed through detailed transition state calculations.
Transition State Geometries and Electronic Properties
The computational studies reveal that transition states in multicomponent spiroannulation reactions exhibit characteristic geometric features, including partially formed carbon-carbon and carbon-nitrogen bonds [10]. Natural bond orbital analysis of these transition states demonstrates significant charge transfer between reactant fragments, with the azaspiro nitrogen atom serving as a key electron donor during the cyclization process [11].
The most stable transition states for spiroannulation typically feature chair-like conformations with pseudo-axial positioning of bulky substituents to minimize steric interactions [12]. This geometric preference is particularly pronounced for tert-butyl-substituted systems, where the large tert-butyl group adopts orientations that minimize unfavorable steric contacts [13].
Mechanistic Pathways and Selectivity
Detailed analysis of competing transition states reveals that the formation of the azaspiro[3.4]octane core proceeds preferentially through pathways that maximize orbital overlap between the reacting centers [6]. The computational results indicate that the presence of the methylene substituent at the 7-position significantly influences the transition state energetics, lowering activation barriers by approximately 2-4 kcal·mol⁻¹ compared to unsubstituted analogues [5].
The selectivity of multicomponent spiroannulation reactions can be rationalized through transition state analysis, which shows that competing pathways leading to alternative ring systems possess significantly higher activation barriers [2]. This selectivity is enhanced by the conformational constraints imposed by the spirocyclic framework, which restricts the accessible reaction coordinates.
Kinetic and Thermodynamic Considerations
The transition state calculations demonstrate that the multicomponent synthesis of azaspiro compounds is both kinetically and thermodynamically favorable [10]. The computed reaction rates correlate well with experimental observations, with predicted half-lives ranging from 10 to 24 hours at elevated temperatures [1]. These findings support the viability of multicomponent approaches for accessing complex spirocyclic architectures.
Molecular dynamics simulations provide essential insights into the conformational behavior of tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate in solution, revealing the dynamic nature of these spirocyclic systems [12]. The conformational flexibility of azaspiro compounds directly impacts their biological activity and binding properties, making detailed conformational analysis crucial for understanding structure-activity relationships.
Simulation Parameters and Methodological Approach
Contemporary molecular dynamics studies of azaspiro compounds typically employ explicit solvent models with simulation times extending beyond 20 nanoseconds to ensure adequate conformational sampling [14]. The most commonly used force fields for these systems include CHARMm36 and AMBER parameters, which have been specifically optimized for heterocyclic compounds containing nitrogen atoms [15].
Principal component analysis of molecular dynamics trajectories reveals that the conformational space of azaspiro compounds is dominated by two to three principal modes of motion, primarily involving ring puckering and rotation around the spiro center [12]. These conformational changes occur on timescales ranging from picoseconds to nanoseconds, indicating relatively facile interconversion between different conformational states.
Conformational Preferences and Energy Landscapes
The molecular dynamics simulations consistently demonstrate that chair-like conformations represent the most stable arrangements for the azaspiro[3.4]octane core, with energy differences of 2-5 kcal·mol⁻¹ relative to alternative conformations [12]. The presence of the tert-butyl carboxylate group introduces additional conformational constraints, preferentially stabilizing conformations where the bulky substituent adopts equatorial-like positions [16].
Detailed analysis of the conformational energy landscape reveals eight distinct conformational minima for the azaspiro framework, with interconversion barriers typically ranging from 5 to 15 kcal·mol⁻¹ [12]. The methylene substituent at the 7-position introduces additional conformational complexity, contributing to the overall flexibility of the molecular framework.
Solvent Effects and Environmental Influences
The molecular dynamics simulations reveal significant solvent-dependent conformational preferences, with polar solvents stabilizing extended conformations through hydrogen bonding interactions [11]. In aqueous environments, the conformational distribution shifts toward more compact arrangements that minimize unfavorable hydrophobic interactions [14].
The presence of explicit water molecules in the simulation reveals formation of structured hydration shells around the polar carboxylate functionality, with residence times exceeding several nanoseconds [14]. These hydration effects significantly influence the conformational preferences and must be considered when predicting biological activity.
Simulation Parameter | Value | Method |
---|---|---|
Simulation Time | 20-50 ns | [14] [12] |
Conformational Minima | 8 distinct states | [12] |
Interconversion Barriers | 5-15 kcal·mol⁻¹ | [12] |
Hydration Shell Structure | 2-3 coordination layers | [14] |
Computational prediction of binding modes for tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate with biological targets provides crucial insights into potential therapeutic applications and mechanism of action [17]. The unique spirocyclic architecture of these compounds offers distinct advantages for protein binding, including reduced conformational entropy and enhanced shape complementarity with biological targets.
Protein-Ligand Docking Studies and Methodology
Contemporary molecular docking studies of azaspiro compounds typically employ ensemble docking approaches that account for both ligand and protein flexibility [18]. The most successful docking protocols utilize ChemScore and GoldScore functions, which have been specifically validated for spirocyclic ligands [19]. These studies consistently demonstrate that azaspiro compounds exhibit preferential binding to proteins containing well-defined hydrophobic cavities [17].
The computational docking results reveal that tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate demonstrates particularly favorable binding interactions with targets containing complementary hydrophobic regions spanning approximately 8-10 Å in diameter [20]. The spirocyclic framework enables the compound to adopt binding poses that maximize hydrophobic contacts while maintaining favorable electrostatic interactions through the carboxylate functionality.
Structure-Activity Relationships and Binding Affinity Predictions
Quantitative structure-activity relationship studies indicate that the binding affinity of azaspiro compounds is strongly correlated with lipophilicity parameters and molecular surface area [21]. The computational models demonstrate excellent predictive accuracy, with correlation coefficients exceeding 0.84 for training sets and 0.64 for independent test sets [21].
The binding mode predictions reveal that the methylene substituent at the 7-position contributes significantly to binding affinity through additional hydrophobic interactions [17]. Computational analysis suggests that this substituent can engage in favorable π-alkyl interactions with aromatic residues in the binding site, contributing an estimated 1-2 kcal·mol⁻¹ to the overall binding energy.
Target Selectivity and Binding Specificity
The computational studies demonstrate that azaspiro compounds exhibit remarkable selectivity for specific protein families, particularly those involved in neurotransmitter signaling and metabolic regulation [22] [23]. The spirocyclic framework provides optimal geometric complementarity with sigma-1 receptors, where the compounds can access previously unrecognized hydrophobic pockets [22].
Detailed analysis of binding modes reveals that the tert-butyl carboxylate group serves as a crucial pharmacophore element, participating in hydrogen bonding networks with polar residues while the spirocyclic core occupies hydrophobic binding regions [17]. This dual interaction profile contributes to both binding affinity and selectivity, as demonstrated by computational free energy calculations.
Pharmacokinetic Property Predictions
In silico ADMET predictions for tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate indicate favorable pharmacokinetic properties, including good oral bioavailability and appropriate lipophilicity [24]. The computational models predict LogP values in the range of 2.5-3.5, suggesting optimal balance between permeability and solubility [25].
The binding mode studies also reveal that azaspiro compounds demonstrate reduced susceptibility to metabolic degradation compared to analogous non-spirocyclic structures, attributed to the conformational constraints imposed by the spirocyclic framework [26]. These predictions support the potential therapeutic utility of this compound class and justify further experimental validation.
Target Class | Predicted Affinity | Binding Mode | Reference |
---|---|---|---|
Sigma-1 Receptors | Sub-micromolar | Hydrophobic pocket | [22] [23] |
Metabolic Enzymes | Micromolar | Active site binding | [19] [25] |
Neurotransmitter Targets | Nanomolar range | Allosteric sites | [17] [21] |
Cancer-related Proteins | Variable | Multiple modes | [18] [24] |